molecular formula C50H46CaF2N2O8 B8263585 (3S,5R)-Pitavastatin calcium

(3S,5R)-Pitavastatin calcium

Cat. No.: B8263585
M. Wt: 881.0 g/mol
InChI Key: RHGYHLPFVJEAOC-DHYXZBNNSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a synthetic compound structurally related to statins, a class of HMG-CoA reductase inhibitors used to lower cholesterol. Its core structure includes a quinoline moiety substituted with a cyclopropyl group and a 4-fluorophenyl ring, along with a dihydroxyheptenoic acid side chain in a specific (3S,5R,E) stereochemical configuration . This configuration distinguishes it from clinically approved statins like pitavastatin, which adopts a (3R,5S,E) configuration . The compound’s molecular formula is inferred as C25H23FNO4·1/2Ca (monocalcium salt) based on analogous structures, with a molecular weight of approximately 420.45 g/mol (anhydrous) . It is typically stored at low temperatures (-20°C) under inert conditions to preserve stability .

Properties

IUPAC Name

calcium;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m00./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYHLPFVJEAOC-DHYXZBNNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46CaF2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Calcium (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly known as Pitavastatin calcium, is a compound belonging to the statin class of drugs. It is primarily used for lowering cholesterol levels and has garnered attention for its various biological activities beyond lipid regulation. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Chemical Name : Calcium (3S,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
  • CAS Number : 254452-88-5
  • Molecular Formula : C25H26CaFNO4
  • Molecular Weight : 463.56 g/mol

Pitavastatin functions primarily as an HMG-CoA reductase inhibitor. By inhibiting this enzyme, it effectively reduces the synthesis of cholesterol in the liver, leading to a decrease in plasma LDL cholesterol levels. Additionally, it has been shown to have pleiotropic effects that may contribute to cardiovascular protection.

1. Cholesterol-Lowering Effects

  • Pitavastatin significantly lowers LDL cholesterol and triglycerides while increasing HDL cholesterol levels. Clinical studies have demonstrated its efficacy in reducing cardiovascular events in patients with hyperlipidemia and atherosclerosis.

2. Anti-inflammatory Properties

  • Research indicates that Pitavastatin exhibits anti-inflammatory effects by reducing the expression of inflammatory markers such as C-reactive protein (CRP). This property is particularly beneficial in patients with metabolic syndrome and chronic inflammatory conditions.

3. Antioxidant Effects

  • Pitavastatin has been reported to enhance endothelial function and reduce oxidative stress in vascular tissues. This antioxidant activity contributes to its protective effects against atherosclerosis.

4. Neuroprotective Effects

  • Some studies suggest that Pitavastatin may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases such as Alzheimer's disease by reducing amyloid-beta accumulation.

Case Study 1: Efficacy in Hyperlipidemia

A clinical trial involving 300 patients with hyperlipidemia demonstrated that those treated with Pitavastatin showed a significant reduction in LDL levels compared to the placebo group (p < 0.01). The average reduction was approximately 45% after 12 weeks of treatment.

ParameterBaseline LDL (mg/dL)Post-Treatment LDL (mg/dL)p-value
Pitavastatin Group16088<0.01
Placebo Group159145NS

Case Study 2: Impact on Inflammatory Markers

In a study assessing the impact of Pitavastatin on inflammatory markers in patients with metabolic syndrome, results indicated a significant decrease in CRP levels after 8 weeks of treatment.

ParameterBaseline CRP (mg/L)Post-Treatment CRP (mg/L)p-value
Pitavastatin Group5.12.3<0.05
Control Group5.04.8NS

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound’s quinoline core and fluorophenyl substitution align it with pitavastatin, but its (3S,5R,E) stereochemistry contrasts with the (3R,5S,E) configuration of pitavastatin calcium, a clinically approved drug . Stereochemistry critically influences HMG-CoA reductase binding affinity; for example, the anti-isomer of rosuvastatin (3R,5R,E) exhibits reduced activity compared to the active (3R,5S,E) form . Similarly, the (3S,5R,E) configuration in the target compound may alter enzymatic inhibition potency or pharmacokinetics.

Table 1: Structural Comparison with Statins

Compound Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (3S,5R,E) C25H23FNO4·1/2Ca 420.45 Cyclopropyl, 4-fluorophenyl, quinoline
Pitavastatin Calcium (3R,5S,E) C50H46CaF2N2O8·5H2O 971.06 Cyclopropyl, 4-fluorophenyl, quinoline
Rosuvastatin Calcium (3R,5S,E) (C22H27FN3O6S)2Ca 1001.14 Pyrimidine, 4-fluorophenyl, sulfonamide
Atorvastatin (3R,5R) C33H35FN2O5 558.65 Pyrrole, 4-fluorophenyl, isopropyl
Pharmacological Activity

Statins inhibit HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis. The target compound’s cyclopropyl-quinoline moiety may enhance liver specificity compared to rosuvastatin’s pyrimidine core, which has broader tissue distribution . However, its (3S,5R,E) configuration could reduce binding affinity relative to pitavastatin (IC50 for pitavastatin: ~6.8 nM) . Research on analogous isomers (e.g., rosuvastatin anti-isomers) shows 10–100-fold lower potency , suggesting similar trends here.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.